2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide
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Description
2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a useful research compound. Its molecular formula is C18H20N2O4S and its molecular weight is 360.43. The purity is usually 95%.
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Biological Activity
The compound 2-methyl-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)propane-1-sulfonamide is a complex organic molecule with potential biological activity. Its structure features a dibenzo[b,f][1,4]oxazepine core, which is known for various pharmacological properties. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Molecular Structure and Formula
- Molecular Formula : C21H24N2O3S
- Molecular Weight : Approximately 400.49 g/mol
- Structural Features : The compound includes a sulfonamide group, which is significant for its biological activity.
Table 1: Structural Characteristics of Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
This compound | Dibenzo[b,f][1,4]oxazepine core | Potential for diverse biological activity |
10-methyl-11-oxo-dibenzo[b,f][1,4]thiazepine | Sulfur-containing analog | Antimicrobial properties |
8-amino-dibenz[b,f][1,4]oxazepin derivatives | Amino substitution | Enhanced bioactivity through amino interactions |
Antimicrobial Properties
Research indicates that compounds structurally related to dibenzo[b,f][1,4]oxazepine exhibit antimicrobial activity. For instance, studies have shown that derivatives can inhibit the growth of various pathogenic bacteria and fungi. The specific mechanisms often involve disrupting cellular processes or inhibiting essential enzymes.
Case Studies
-
Streptomyces spp. Antimicrobial Production :
A study isolated Streptomyces species from unique environments and evaluated their antimicrobial capabilities. One isolate demonstrated potent activity against both pathogenic yeasts and Gram-positive bacteria. This highlights the potential for discovering new bioactive compounds similar to this compound from microbial sources . -
Antiviral Activity :
Research has identified that compounds derived from Streptomyces exhibit antiviral properties against influenza viruses. This suggests that similar mechanisms may be at play in the antiviral efficacy of related oxazepine compounds .
The biological activity of this compound likely involves interaction with specific receptors or enzymes within biological systems. This interaction can modulate signaling pathways critical for cellular function and survival.
Recent Studies
Recent investigations into dibenzo[b,f][1,4]oxazepine derivatives have revealed their potential as therapeutic agents in various fields:
- Anticancer Activity : Certain derivatives have been shown to induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.
- Anti-inflammatory Effects : Some studies suggest that these compounds may reduce inflammation by inhibiting pro-inflammatory cytokines.
Table 2: Summary of Biological Activities
Properties
IUPAC Name |
2-methyl-N-(5-methyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)propane-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4S/c1-12(2)11-25(22,23)19-13-8-9-16-14(10-13)18(21)20(3)15-6-4-5-7-17(15)24-16/h4-10,12,19H,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXOCFRUAOXYGQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NC1=CC2=C(C=C1)OC3=CC=CC=C3N(C2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.